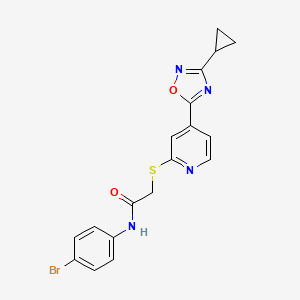

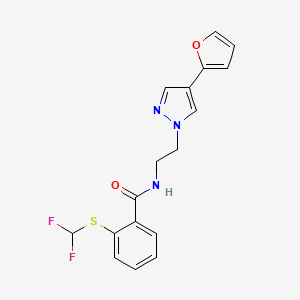

![molecular formula C9H9ClN2O2S2 B2489228 (2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile CAS No. 1786057-85-9](/img/structure/B2489228.png)

(2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"(2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile" is a chemical compound that has been investigated in the context of organic chemistry, particularly in reactions involving N-sulfonylamines and azirines, and its properties as a fluorophore and in polymer chemistry.

Synthesis Analysis

Several studies have explored the synthesis of related compounds. For instance, reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines have been examined, leading to the formation of thiadiazoles, oxathiazoles, and acrylamidines (Tornus, Schaumann & Adiwidjaja, 1996). Another study looked into the synthesis and spectral properties of 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan), a related compound (Franklyn, Prendergast, Meyerg, Iida & Potter, 1983).

Molecular Structure Analysis

The molecular structure of similar compounds, such as Z/E-isomers of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, has been investigated using X-ray diffraction and density functional theory (DFT) calculations (Tammisetti et al., 2018).

Chemical Reactions and Properties

Various chemical reactions and properties of related acrylonitrile compounds have been studied. For instance, the reaction of ethyl α-(N,N-dimethylamino)pentadienoate with acrylonitrile, producing [3 + 2]-atoms cycloadducts (Bourhis & Vercauteren, 1994), and the infrared spectra and structure of cyano and methoxycarbonyl derivatives of 3,3-bis(dimethylamino)acrylonitrile have been explored (Binev & Binev, 1997).

Physical Properties Analysis

Research on the physical properties of similar compounds includes studies on the synthesis and bioactivities of 1H-pyrazole derivatives containing an aryl sulfonate moiety, which offers insights into the structural and physical properties of these compounds (Kendre, Landge, Jadhav & Bhusare, 2013).

Chemical Properties Analysis

The chemical properties of related acrylonitrile and sulfonate compounds have been extensively researched. This includes studies on the redox polymerization of acrylonitrile and the reaction kinetics initiated by various systems (Devi & Mahadevan, 1973), and the preparation of alpha-haloacrylate derivatives via dimethyl sulfoxide-mediated selective dehydrohalogenation, which sheds light on the reactivity of these compounds (Li, Li, Wan, Wu & Massefski, 2007).

科学的研究の応用

Synthetic Applications and Biological Activity

Synthesis and Biological Activity of Pyrazole Derivatives : Zhao Wei explored the synthesis of 1-sulfonyl-3,5-diamino-1H-pyrazole-4-nitriles as derivatives from starting materials like 2-cyano-3,3-dimethylthio acrylonitrile with arylamines. These compounds exhibited herbicidal activities, demonstrating the chemical's utility in agricultural chemistry Zhao Wei, 2001.

Cancer Metastasis Inhibition : Yi Shen et al. conducted research on sulfonyl acrylonitriles as novel inhibitors of cancer metastasis, with variations of the sulfonylacrylonitrile structure showing promise as adjuncts to surgical cancer treatment by inducing apoptosis in cancer cells Yi Shen et al., 2015.

Material Science Applications

Antifouling Membrane Development : Qiang Sun and colleagues developed an ultrafiltration membrane by synthesizing a zwitterionic copolymer from acrylonitrile and dimethylamino ethyl methacrylate. This innovation significantly reduced membrane fouling, highlighting potential applications in water treatment and purification Qiang Sun et al., 2006.

Chemical Synthesis and Mechanistic Studies

Enaminonitriles in Heterocyclic Synthesis : A. Fadda et al. utilized enaminonitrile derivatives for synthesizing various heterocyclic compounds, demonstrating the versatility of acrylonitrile derivatives in organic synthesis and the development of pharmaceuticals and agrochemicals A. Fadda et al., 2012.

Novel Synthetic Pathways : The research by L. Sokolenko et al. on CF3S(O)n-containing enaminones showcased the synthesis of pyrimidine-4(3H)-ones from methyl 3-(dimethylamino) acrylates, further emphasizing the role of acrylonitrile derivatives in the preparation of complex organic molecules L. Sokolenko et al., 2017.

特性

IUPAC Name |

(E)-2-(5-chlorothiophen-2-yl)sulfonyl-3-(dimethylamino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2S2/c1-12(2)6-7(5-11)16(13,14)9-4-3-8(10)15-9/h3-4,6H,1-2H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOGUUVNPQRZFZ-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)S(=O)(=O)C1=CC=C(S1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/S(=O)(=O)C1=CC=C(S1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

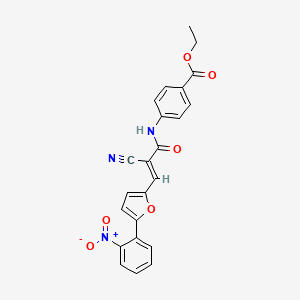

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2489147.png)

![4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2489153.png)

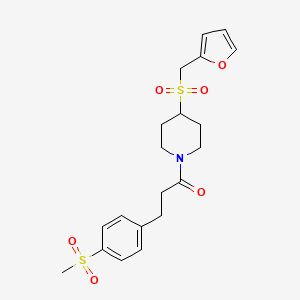

![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide](/img/structure/B2489155.png)

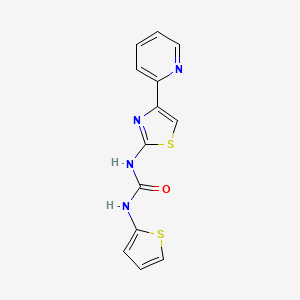

![(2-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2489156.png)

![N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2489160.png)

![N-cyclooctyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2489163.png)

![2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole](/img/structure/B2489164.png)

![2-(7-methyl-2-oxo-6-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide](/img/structure/B2489166.png)